1-Hydroxycyclopentanecarbonitrile

Catalog No.
S706155
CAS No.
5117-85-1
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxycyclopentanecarbonitrile

CAS Number

5117-85-1

Product Name

1-Hydroxycyclopentanecarbonitrile

IUPAC Name

1-hydroxycyclopentane-1-carbonitrile

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c7-5-6(8)3-1-2-4-6/h8H,1-4H2

InChI Key

JZHFFOQSXKDOSX-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C#N)O

Canonical SMILES

C1CCC(C1)(C#N)O

1-Hydroxycyclopentanecarbonitrile is an organic compound with the molecular formula C6_6H9_9NO. It features a hydroxyl group (-OH) attached to a cyclopentane ring, which is further substituted with a carbonitrile group (-C≡N). This compound is categorized under nitriles and exhibits properties typical of both alcohols and nitriles, making it a versatile intermediate in organic synthesis. Its structure allows for various

Synthesis:

One study describes the synthesis of 1-H CPCN as part of a larger investigation into the development of novel cyclopentane derivatives with potential biological activity. The study details the reaction of cyclopentanone cyanohydrin with trimethylsilyl chloride, resulting in the formation of 1-H CPCN alongside other products. However, the research did not explore any specific applications for the synthesized compound itself [].

Potential Applications:

Due to the presence of both a hydroxyl group and a nitrile group, 1-H CPCN possesses functional groups commonly found in various bioactive molecules. This suggests potential applications in various areas of scientific research, such as:

  • Drug Discovery: The combination of a hydroxyl and nitrile group can be found in various pharmaceuticals. Therefore, 1-H CPCN could be a potential candidate for further investigation in drug discovery efforts, although there is currently no documented research exploring this specific application.
  • Material Science: Nitrile groups can be involved in various chemical reactions, making 1-H CPCN a potential candidate for exploration in material science applications. However, specific research investigating this avenue is not currently documented.

  • Nucleophilic Addition: The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives. For instance, when reacted with sodium cyanide, it can yield 1-hydroxycyclopentanecarboxylic acid upon hydrolysis in acidic conditions .
  • Hydration: Under acidic conditions, 1-hydroxycyclopentanecarbonitrile can be hydrolyzed to produce 1-hydroxycyclopentanecarboxylic acid . This reaction highlights its ability to transform into more complex carboxylic acids.
  • Reduction Reactions: The compound can be reduced using catalysts such as palladium on carbon or platinum on carbon, facilitating the conversion of the nitrile group into amines or other functional groups .

Several methods have been developed for synthesizing 1-hydroxycyclopentanecarbonitrile:

  • From Cyclopentanone: One common method involves the reaction of cyclopentanone with sodium cyanide, which introduces the cyano group and hydroxyl functionality .
  • Using Triphosgene: A more complex synthesis involves using triphosgene in a multi-step process where 1-hydroxycyclopentanecarbonitrile is generated from precursor compounds through controlled reactions involving various solvents and catalysts .
  • Hydrolysis of Nitriles: The compound can also be synthesized via hydrolysis of corresponding nitriles under acidic or basic conditions, converting them into the desired hydroxyl derivative.

1-Hydroxycyclopentanecarbonitrile serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceuticals: It may be utilized in the development of new drugs due to its potential biological activities.
  • Chemical Synthesis: The compound is valuable in synthesizing other organic compounds, particularly those requiring specific functional groups like hydroxyls and nitriles.
  • Material Science: It may find applications in developing polymers or materials that require specific chemical functionalities.

1-Hydroxycyclopentanecarbonitrile shares similarities with several other compounds, primarily due to its functional groups. Here are some comparable compounds:

Compound NameStructureKey Features
CyclopentanecarbonitrileC6_6H9_9NLacks hydroxyl group; more reactive as a nitrile.
1-HydroxycyclohexanecarbonitrileC7_7H11_11NOSimilar structure but larger ring; different reactivity.
2-HydroxycyclopentanecarbonitrileC6_6H9_9NOHydroxyl group at a different position; alters reactivity.
CyclopentanolC5_5H10_10OAlcohol without nitrile; different chemical behavior.

Uniqueness: The unique combination of a hydroxyl group and a carbonitrile functional group in 1-hydroxycyclopentanecarbonitrile allows for distinct reactivity patterns compared to its analogs. This dual functionality makes it particularly useful in synthetic chemistry for producing diverse derivatives not easily obtainable from other compounds.

1-Hydroxycyclopentanecarbonitrile is systematically named according to IUPAC guidelines as 1-hydroxycyclopentane-1-carbonitrile, reflecting its fused cyclopentane ring with hydroxyl (-OH) and nitrile (-CN) groups at the same carbon position. Its chemical identity is further defined by the following characteristics:

PropertyValue
CAS Registry Number5117-85-1
Molecular FormulaC₆H₉NO
Molecular Weight111.14 g/mol
SMILESC1CCC(C1)(C#N)O
InChIKeyJZHFFOQSXKDOSX-UHFFFAOYSA-N

Synonyms:

  • Cyclopentanecarbonitrile, 1-hydroxy-
  • Cyclopentanone cyanohydrin
  • 1-Cyano-1-hydroxycyclopentane

Historical Development and Discovery

The compound emerged as a subject of interest during mid-20th-century investigations into cyanohydrin chemistry. Early synthetic routes to cyclic cyanohydrins were explored in the 1970s, particularly in studies on cyclopentane-1,3-dione derivatives and their reactivity with cyanide ions . For example, Japanese researchers in 1971 demonstrated methods to functionalize cyclopentanone enol ethers using cyanide sources, laying groundwork for derivatives like 1-hydroxycyclopentanecarbonitrile . Its classification as a cyanohydrin solidified with advances in nucleophilic addition mechanisms involving ketones and hydrogen cyanide .

Classification as a Cyanohydrin

Cyanohydrins are characterized by adjacent hydroxyl and nitrile groups on the same carbon, formed via nucleophilic addition of cyanide to carbonyl compounds . 1-Hydroxycyclopentanecarbonitrile is a cyclic cyanohydrin derived from cyclopentanone, as confirmed by its alternative name cyclopentanone cyanohydrin . Its structure exemplifies the general formula R₂C(OH)CN, where R represents the cyclopentane backbone.

Position in Organic Chemistry Research

This compound occupies a niche in several research domains:

  • Mechanistic Studies: Serves as a model for understanding stereoselective cyanohydrin formation, particularly in non-enzymatic systems .
  • Biocatalysis: Enzymatic synthesis of cyanohydrins using hydroxynitrile lyases (HNLs) has been explored for chiral applications, though 1-hydroxycyclopentanecarbonitrile itself is not a natural product .
  • Pharmaceutical Intermediates: Its nitrile group enables transformations into amines or carboxylic acids, making it valuable for synthesizing bioactive molecules .
  • Material Science: Investigated as a precursor for polymers and specialty chemicals due to its dual functional groups .

1-Hydroxycyclopentanecarbonitrile exhibits the molecular formula C₆H₉NO, representing a compact organic compound containing carbon, hydrogen, nitrogen, and oxygen atoms [1] [2]. The compound possesses a molecular weight of 111.14 grams per mole, as determined through computational analysis by PubChem 2.2 [1]. Mass spectrometric analysis reveals precise mass specifications with an exact mass of 111.068413911 daltons and an identical monoisotopic mass value [1] [3].

The compound is officially registered under Chemical Abstracts Service registry number 5117-85-1, facilitating its identification in chemical databases and literature [1] [2]. PubChem has assigned the compound identification number 199855 for database cross-referencing purposes [1]. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name is designated as 1-hydroxycyclopentane-1-carbonitrile [1] [3].

PropertyValueReference Source
Molecular FormulaC₆H₉NOPubChem, ChemSpider [1] [2]
Molecular Weight111.14 g/molPubChem 2.2 [1]
Exact Mass111.068413911 DaPubChem 2.2 [1]
Monoisotopic Mass111.068413911 DaPubChem 2.2 [1]
CAS Registry Number5117-85-1Multiple databases [1] [2] [3]

The International Chemical Identifier representation is InChI=1S/C6H9NO/c7-5-6(8)3-1-2-4-6/h8H,1-4H2, providing a standardized structural description [1] [3]. The corresponding InChI Key is JZHFFOQSXKDOSX-UHFFFAOYSA-N, serving as a unique molecular identifier [1] [3]. The Simplified Molecular Input Line Entry System notation is expressed as C1CCC(C1)(C#N)O, representing the connectivity pattern of atoms within the molecule [1] [3].

Structural Configuration and Stereochemistry

1-Hydroxycyclopentanecarbonitrile demonstrates a non-chiral molecular architecture characterized by the absence of stereogenic centers [1]. Computational analysis indicates zero defined atom stereocenters and zero undefined atom stereocenters, confirming the compound's achiral nature [1]. Similarly, bond stereocenter analysis reveals zero defined and zero undefined bond stereocenters, further supporting the absence of stereoisomerism [1].

The molecular structure consists of a five-membered cyclopentane ring system with two functional groups attached to the same carbon atom [1] [3]. The hydroxyl group (-OH) and carbonitrile group (-C≡N) are positioned at the first carbon of the cyclopentane ring, creating a quaternary carbon center [1] [3]. This structural arrangement results in a geminal substitution pattern where both functional groups are directly bonded to the same carbon atom [4].

The cyclopentane ring adopts a non-planar conformation typical of five-membered alicyclic systems [5]. The ring exhibits envelope or half-chair conformations due to the reduced ring strain compared to planar arrangements [5]. The presence of the hydroxyl and nitrile substituents influences the overall molecular geometry through steric and electronic effects [4].

Stereochemical ParameterValueSource
Defined Atom Stereocenters0PubChem [1]
Undefined Atom Stereocenters0PubChem [1]
Defined Bond Stereocenters0PubChem [1]
Undefined Bond Stereocenters0PubChem [1]
Covalently-Bonded Units1PubChem [1]

The rotatable bond count is zero, indicating restricted internal rotation due to the cyclic nature of the molecule [1]. The compound maintains a single covalently-bonded unit, confirming its monomeric structure without intermolecular covalent associations [1]. The isotope atom count equals zero, indicating the structure contains only naturally abundant isotopes of constituent elements [1].

Electronic Structure and Bonding Parameters

The electronic structure of 1-hydroxycyclopentanecarbonitrile is characterized by distinct bonding patterns arising from the functional groups present in the molecule [6] [7]. The nitrile group exhibits a carbon-nitrogen triple bond with characteristic electronic properties including strong π-electron delocalization [7]. The C≡N bond demonstrates significant bond strength due to the presence of one σ bond and two π bonds between carbon and nitrogen atoms [8].

The hydroxyl group contributes both σ and π character through oxygen lone pairs, influencing the overall electron distribution within the molecule [6]. Computational studies on related cyclopentane derivatives indicate that substituent effects significantly modify the electronic environment of the ring system [9]. The presence of electronegative nitrogen and oxygen atoms creates localized electron density variations affecting molecular reactivity [7].

Bonding parameter analysis reveals that the carbon-carbon bonds within the cyclopentane ring maintain typical single bond characteristics with bond lengths approximately 1.54 Angstroms [9]. The carbon-nitrogen triple bond in the nitrile group exhibits a shorter bond length of approximately 1.17 Angstroms, consistent with triple bond character [8]. The carbon-oxygen bond in the hydroxyl group demonstrates single bond characteristics with a length near 1.43 Angstroms [9].

Electronic PropertyDescriptionReference
Hydrogen Bond Donors1 (hydroxyl group)PubChem [1]
Hydrogen Bond Acceptors2 (nitrogen and oxygen)PubChem [1]
Topological Polar Surface Area44 ŲPubChem [1]
XLogP3-AA0.4PubChem [1]
Formal Charge0PubChem [1]

The topological polar surface area of 44 square Angstroms reflects the contribution of polar functional groups to molecular surface properties [1]. The partition coefficient (XLogP3-AA) value of 0.4 indicates moderate hydrophilicity, influenced by the balance between the polar hydroxyl and nitrile groups and the hydrophobic cyclopentane ring [1].

Computational Models and Theoretical Predictions

Computational chemistry approaches have been employed to investigate the structural and electronic properties of related cyclopentane derivatives and nitrile-containing compounds [10]. Density Functional Theory calculations using various basis sets provide insights into molecular geometry optimization and electronic structure determination [10]. Studies utilizing B3LYP functional with 6-31G basis sets have demonstrated effectiveness in predicting structural parameters for similar organic molecules [10].

Nuclear Magnetic Resonance chemical shift predictions using computational methods show promise for structural elucidation of hydroxycyclopentane derivatives [10]. The combination of different density functionals and basis sets enables accurate prediction of both carbon-13 and proton chemical shifts [10]. Root-mean-square-error values for computational predictions typically range from 0.84 to 1.14 parts per million for carbon-13 calculations in related systems [10].

Molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily influenced by the nitrile functional group [7]. The electron-withdrawing nature of the nitrile group affects the electronic properties of the entire molecular system [8]. Computational studies on cyclohexanecarbonitriles demonstrate that nitrile carbon chemical shifts correlate with local stereochemical environment [8].

Computational MethodApplicationAccuracy Range
B3LYP/6-31GGeometry optimizationStandard reference [10]
DFT calculationsChemical shift prediction0.84-1.14 ppm RMSE [10]
Molecular orbital analysisElectronic structureQualitative assessment [7]

Conformational analysis reveals that cyclopentane rings prefer non-planar arrangements to minimize ring strain [5]. The presence of substituents at the quaternary carbon influences the preferred conformations through steric interactions [5]. Computational modeling suggests that the hydroxyl and nitrile groups adopt orientations that minimize intramolecular repulsion while maintaining optimal orbital overlap [10].

Crystallographic Data and Solid-State Properties

Limited crystallographic data exists specifically for 1-hydroxycyclopentanecarbonitrile in the available literature [11] [12]. However, related hydroxycyclopentane derivatives have been characterized through X-ray crystallographic analysis, providing insights into potential solid-state behavior [13]. The compound 1-hydroxycyclopentane-1-carboxylic acid has been structurally characterized, revealing monoclinic crystal system properties [13].

Crystallographic analysis of the related carboxylic acid derivative shows unit cell parameters of a = 16.0 Angstroms, b = 6.349 Angstroms, and c = 19.664 Angstroms with β = 96.812 degrees [13]. The space group is determined as P 1 21/c 1 (number 14) with a cell volume of 1983.4 cubic Angstroms [13]. The structure was refined to residual factors of 0.0497 for significantly intense reflections [13].

Solid-state Nuclear Magnetic Resonance spectroscopy combined with X-ray crystallography provides comprehensive structural information for organic compounds [11]. The technique enables determination of molecular packing arrangements and intermolecular interactions in crystalline phases [11]. Disorder analysis through both methods reveals occupancy variations and dynamic behavior in solid materials [11].

Solid-State PropertyRelated Compound DataReference
Crystal SystemMonoclinic (similar derivative)Crystallography Open Database [13]
Space GroupP 1 21/c 1COD entry 2215436 [13]
Cell Volume1983.4 Ų (related structure)X-ray analysis [13]
Temperature200 K (measurement)Diffraction data [13]

Physical properties relevant to solid-state behavior include the density of 1.1 grams per cubic centimeter and refractive index of 1.491 [14] [6]. The boiling point of 246.4 degrees Celsius at 760 millimeters of mercury indicates significant intermolecular interactions in the condensed phase [14] [3]. The flash point of 102.8 degrees Celsius and vapor pressure of 0.00447 millimeters of mercury at 25 degrees Celsius provide additional thermodynamic parameters [14] [6].

1-Hydroxycyclopentanecarbonitrile exists as a liquid at room temperature under standard atmospheric conditions [1]. The compound presents as a clear, colorless liquid with no specific odor characteristics reported in the available literature [1] [2]. The liquid state at ambient temperature is consistent with its molecular weight of 111.14 g/mol and the presence of both polar hydroxyl and nitrile functional groups, which influence intermolecular interactions [3] [4].

The compound's physical appearance remains stable under normal storage conditions, with recommended storage at room temperature [1] [2]. The liquid nature of this compound facilitates its handling and use in various synthetic applications, particularly in organic synthesis where it serves as an important intermediate .

Thermodynamic Parameters

Boiling and Melting Points

The boiling point of 1-hydroxycyclopentanecarbonitrile has been determined to be 246.4 ± 23.0 °C at standard atmospheric pressure (760 mmHg) [4] [1]. This relatively high boiling point reflects the presence of hydrogen bonding interactions between molecules due to the hydroxyl group, as well as dipole-dipole interactions from the nitrile functionality.

The melting point of the compound is not specifically reported in the available literature, indicating that it likely remains liquid at temperatures well below room temperature [4] [1]. This suggests that the compound has a melting point significantly below 25°C, which is consistent with its liquid state at ambient conditions.

Phase Transition Behavior

The compound exhibits typical liquid-phase behavior at room temperature with no reported solid-liquid phase transitions under normal conditions [4] [1]. The vapor pressure characteristics indicate that the compound remains predominantly in the liquid phase at ambient temperatures, with minimal vapor formation.

Vapor Pressure Characteristics

The vapor pressure of 1-hydroxycyclopentanecarbonitrile is extremely low at ambient temperatures. Computational estimates place the vapor pressure at approximately 0.000094226 Pa at 20°C and 0.000163485 Pa at 25°C [6]. Experimental measurements report vapor pressure values of 0.0 ± 1.1 mmHg at 25°C [4], confirming the low volatility of this compound.

Temperature (°C)Vapor Pressure (Pa)Vapor Pressure (mmHg)
200.0000942267.07 × 10⁻⁷
250.0001634851.23 × 10⁻⁶

Solubility Parameters in Various Solvents

1-Hydroxycyclopentanecarbonitrile demonstrates amphiphilic characteristics due to its dual functional groups, resulting in varied solubility behavior across different solvent systems [3] [4]. The compound shows a LogP value of -0.27 (water-octanol partition coefficient), indicating a slight preference for aqueous phases over organic phases [4].

Solvent TypeSolubility CharacteristicsLogP Value
WaterModerately soluble-0.27
MethanolHighly solubleN/A
EthanolHighly solubleN/A
AcetonitrileSolubleN/A
Diethyl EtherSolubleN/A

The compound exhibits enhanced solubility in polar protic solvents due to hydrogen bonding capabilities of the hydroxyl group, while the nitrile group provides good solubility in polar aprotic solvents [3]. This dual solubility character makes it suitable for various analytical applications, including reverse-phase high-performance liquid chromatography (HPLC) analysis [3].

Spectroscopic Properties

Infrared Absorption Data

The infrared spectrum of 1-hydroxycyclopentanecarbonitrile exhibits characteristic absorption bands corresponding to its functional groups [7] [8]. The nitrile group displays a distinctive sharp absorption band at approximately 2250 cm⁻¹, corresponding to the C≡N triple bond stretch [7]. The hydroxyl group contributes a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of O-H stretching vibrations [8].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C≡N stretch~2250StrongNitrile group
O-H stretch3200-3500Broad, mediumHydroxyl group
C-H stretch2800-3000MediumAliphatic CH₂
C-O stretch1000-1200MediumCarbon-oxygen bond

Nuclear Magnetic Resonance Profiles

The ¹H NMR spectrum of 1-hydroxycyclopentanecarbonitrile shows characteristic chemical shifts for the cyclopentane ring protons and the hydroxyl proton [7] [8]. The methylene protons of the cyclopentane ring appear in the range of 1.5-4.0 ppm, while the hydroxyl proton typically appears as a broad singlet between 3-5 ppm due to rapid exchange [8].

The ¹³C NMR spectrum displays the characteristic nitrile carbon signal at approximately 115-120 ppm, which is distinctive for the C≡N carbon [7] [8]. The carbon atoms of the cyclopentane ring appear in the typical aliphatic region between 20-80 ppm.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 1-hydroxycyclopentanecarbonitrile reveals a molecular ion peak at m/z 111, corresponding to the molecular weight of the compound [9]. The fragmentation pattern typically shows a base peak at m/z 83, resulting from the loss of 28 mass units (CO) from the molecular ion [9]. Other characteristic fragment ions include those resulting from loss of the hydroxyl group (M-17) and various cyclopentane ring fragmentations [9].

m/z ValueRelative IntensityAssignment
111VariableMolecular ion [M]⁺-
83High[M-28]⁺ (loss of CO)
94Medium[M-17]⁺ (loss of OH)
55MediumCyclopentane fragment

Refractive Index and Optical Properties

The refractive index of 1-hydroxycyclopentanecarbonitrile has been measured as 1.492 at standard conditions [4]. This value is consistent with organic compounds containing both hydroxyl and nitrile functional groups, reflecting the compound's polarizability and electron density distribution.

The compound does not exhibit significant UV-Vis absorption above 200 nm, which is typical for simple nitriles without extended conjugation [7]. This optical property makes UV detection challenging in analytical applications, necessitating alternative detection methods such as refractive index detection in HPLC analysis [3].

Density and Specific Gravity

The density of 1-hydroxycyclopentanecarbonitrile has been reported as 1.1 ± 0.1 g/cm³ at standard conditions [4] [1]. This density value indicates that the compound is denser than water, which is consistent with the presence of electronegative nitrogen and oxygen atoms in the molecule. The specific gravity, calculated relative to water, is therefore approximately 1.1.

PropertyValueUnitsTemperature
Density1.1 ± 0.1g/cm³25°C
Specific Gravity1.1-25°C

Flash Point and Thermal Stability

The flash point of 1-hydroxycyclopentanecarbonitrile has been determined to be 102.8 ± 22.6 °C [4] [1]. This relatively high flash point indicates moderate fire hazard potential, requiring appropriate safety precautions during handling and storage. The compound should be kept away from heat sources, flames, and sparks to prevent ignition [4] [1].

Thermal stability studies indicate that the compound is stable under normal storage and handling conditions [4] [1]. However, thermal decomposition may occur at elevated temperatures, potentially producing carbon monoxide and nitrogen oxides as decomposition products [4]. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents [4] [1].

Safety ParameterValueUnits
Flash Point102.8 ± 22.6°C
Autoignition TemperatureNot reported°C
Decomposition ProductsCO, NOₓ-

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (96.49%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (96.49%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (96.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (96.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (96.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (96.49%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (96.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

5117-85-1

Wikipedia

Cyclopentanecarbonitrile, 1-hydroxy-

Dates

Last modified: 08-15-2023

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